molecular formula C12H13BBrF3O2 B1528912 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-18-0

2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1528912
CAS No.: 1073339-18-0
M. Wt: 336.94 g/mol
InChI Key: MZKXPDQZXAYMAC-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1073339-18-0) is a boronate ester with the molecular formula C₁₂H₁₃BBrF₃O₂ and a molecular weight of 366.97 g/mol. It features a phenyl ring substituted with bromine at position 5 and fluorine atoms at positions 2, 3, and 4, paired with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds .

Properties

IUPAC Name

2-(5-bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BBrF3O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXPDQZXAYMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BBrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The target compound is a boronate ester derivative featuring a brominated trifluorophenyl moiety attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The preparation typically involves the borylation of the corresponding aryl bromide or the conversion of an arylboronic acid to the pinacol boronate ester.

Preparation via Direct Borylation of Aryl Bromides

A common and efficient method involves the palladium-catalyzed borylation of 5-bromo-2,3,4-trifluorophenyl derivatives using bis(pinacolato)diboron as the boron source. This method proceeds under inert atmosphere with a suitable base and solvent system.

Typical reaction conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with appropriate ligands (e.g., SPhos)
  • Base: Potassium phosphate (K₃PO₄), dried prior to use
  • Solvent: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane, purified and dried
  • Temperature: 80–90 °C
  • Atmosphere: Nitrogen or argon inert atmosphere
  • Reaction time: 12–24 hours

After the borylation, the crude mixture is cooled and subjected to oxidative work-up or direct purification.

Preparation from Arylboronic Acids

Alternatively, the compound can be synthesized by esterification of the corresponding arylboronic acid with pinacol, forming the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Procedure highlights:

  • Dissolve the arylboronic acid in dry dichloromethane.
  • Add pinacol (1.05 equiv) and anhydrous magnesium sulfate (1 equiv) to remove water formed during esterification.
  • Stir the heterogeneous mixture under inert atmosphere at room temperature for 16 hours.
  • Filter through Celite to remove drying agents.
  • Concentrate and purify by silica gel chromatography.

This method is noted for mild conditions and good yields of stable boronate esters.

Representative Experimental Procedure

Example: Synthesis of 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Step Reagents & Conditions Description Yield & Notes
1 5-Bromo-2,3,4-trifluorophenylboronic acid (1 equiv), pinacol (1.05 equiv), MgSO₄ anhydrous (1 equiv), dry CH₂Cl₂, room temp, 16 h, under argon Esterification of boronic acid to boronate ester High yield; reaction monitored by TLC and NMR
2 Filtration through Celite, concentration under reduced pressure Removal of drying agent and solvent Clean crude product
3 Purification by silica gel chromatography (0–30% Et₂O in petroleum ether) Isolation of pure boronate ester White solid; characterized by NMR and HRMS

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic methyl signals of the pinacol moiety around δ 1.2 ppm (s, 12H).
    • ^19F NMR confirms the trifluorophenyl substitution pattern with distinct fluorine resonances.
    • ^11B NMR typically shows a signal near 30 ppm consistent with boronate esters.
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms molecular ion consistent with C12H12BrF3BO2.
  • Infrared Spectroscopy (IR):

    • Characteristic B–O stretching vibrations appear near 1350–1300 cm⁻¹.

Reaction Optimization and Notes

  • The use of dry, degassed solvents and inert atmosphere is critical to prevent hydrolysis of boronate esters.
  • Magnesium sulfate acts as an effective drying agent during esterification, improving yield and purity.
  • The borylation of aryl bromides requires careful selection of catalyst and ligand to optimize conversion and minimize homocoupling side reactions.
  • Purification by chromatography on silica gel with non-polar solvents is effective due to the compound's moderate polarity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Direct Borylation 5-Bromo-2,3,4-trifluorobenzene Pd catalyst, bis(pinacolato)diboron, K₃PO₄, THF 80–90 °C, 12–24 h, inert atmosphere One-step, scalable Requires expensive catalyst, sensitive to moisture
Esterification 5-Bromo-2,3,4-trifluorophenylboronic acid Pinacol, MgSO₄, CH₂Cl₂ Room temp, 16 h, inert atmosphere Mild conditions, high purity Requires prior synthesis of boronic acid

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

  • Beta-Secretase Inhibitors : Similar compounds have been used to synthesize beta-secretase inhibitors, which are promising candidates for Alzheimer's disease treatment. The trifluoromethyl group is known to enhance metabolic stability and bioavailability .
  • Antibacterial and Antiviral Agents : Research has shown that derivatives of similar structures can exhibit antibacterial and antiviral activities. The incorporation of the trifluorophenyl moiety may contribute to the potency of these agents .

Materials Science

The unique properties of boron compounds make them valuable in materials science.

  • Organic Light Emitting Diodes (OLEDs) : Boron-containing compounds are being explored as dopants in OLEDs due to their ability to facilitate charge transport and enhance light emission efficiency .
  • Polymer Chemistry : The compound can be used as a building block for polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve performance in applications such as coatings and adhesives.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of fluorinated aromatic compounds. The reaction conditions were optimized to achieve high yields while minimizing by-products. This method highlights the compound's utility in creating complex fluorinated structures that are valuable in pharmaceuticals .

Case Study 2: Development of Antiviral Agents

Another research effort focused on modifying this compound to develop new antiviral agents. The introduction of various substituents on the phenyl ring was explored to enhance activity against viral infections. Preliminary results indicated that certain derivatives exhibited significant antiviral efficacy in vitro .

Data Tables

Application Area Description Potential Benefits
Medicinal ChemistrySynthesis of beta-secretase inhibitorsPotential treatment for Alzheimer's disease
Antibacterial AgentsDevelopment of new antibacterial compoundsEnhanced efficacy against resistant bacterial strains
OLEDsUse as dopants in organic light-emitting diodesImproved charge transport and light emission
Polymer ChemistryBuilding block for high-performance polymersEnhanced thermal and mechanical properties

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling reaction mechanism. In this reaction, the organoboron compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing coupling.

Comparison with Similar Compounds

Key Properties :

  • Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as gloves and eye protection .
  • Storage : Stable at 2–8°C, indicating moderate sensitivity to thermal degradation .

The following table compares the target compound with structurally related aryl/heteroaryl pinacol boronate esters, emphasizing substituent effects, synthetic yields, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Target Compound : 2-(5-Bromo-2,3,4-trifluorophenyl)-dioxaborolane 5-Br, 2,3,4-F C₁₂H₁₃BBrF₃O₂ 366.97 High electrophilicity due to electron-withdrawing F/Br; used in cross-coupling reactions
2-(5-Chloro-2-methylphenyl)-dioxaborolane 5-Cl, 2-CH₃ C₁₃H₁₇BClO₂ 254.54 Lower yield (26%); isomer separation challenges in synthesis
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Cl, 3,5-OCH₃ C₁₄H₁₈BCl₂O₄ 333.51 92% yield via NCS chlorination; used in indazole-based drug candidates
2-(3-Bromo-5-methoxyphenyl)-dioxaborolane 3-Br, 5-OCH₃ C₁₃H₁₈BBrO₃ 313.00 Electron-donating OCH₃ may reduce cross-coupling reactivity compared to F-substituted analogs
2-(5-Bromo-2-(trifluoromethoxy)phenyl)-dioxaborolane 5-Br, 2-OCF₃ C₁₃H₁₅BBrF₃O₃ 366.97 Trifluoromethoxy group enhances electrophilicity; similar MW to target compound
2-(4-Fluoro-3-methanesulfonylphenyl)-dioxaborolane 4-F, 3-SO₂CH₃ C₁₆H₃₂BNO₄ 313.25 Strongly electron-withdrawing SO₂CH₃ group; potential for high reactivity in couplings
2-(5-Bromo-2,3-difluorophenyl)-dioxaborolane 5-Br, 2,3-F C₁₂H₁₄BBrF₂O₂ 327.96 One fewer F than target; reduced steric/electronic effects
Physicochemical Properties
  • Solubility : Lipophilic substituents (e.g., methyl, trifluoromethoxy) improve solubility in organic solvents like THF or dioxane, critical for homogeneous reaction conditions.
  • Stability : The target compound’s storage at 2–8°C suggests sensitivity to hydrolysis, a common issue for boronate esters. In contrast, analogs like 2-(4-bromophenyl)-dioxaborolane are reported as stable liquids at room temperature .

Biological Activity

The compound 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H17BBrF3O2
  • Molecular Weight : 320.09 g/mol
  • CAS Number : 1256360-47-0

The structure features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to dioxaborolanes exhibit significant anticancer activity. Research suggests that the incorporation of halogenated phenyl groups can enhance the selectivity and potency against cancer cell lines. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study : A study demonstrated that analogs of dioxaborolane exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects (Table 1).
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundA54912ROS generation

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Boron-containing compounds are known to disrupt bacterial cell walls or interfere with metabolic pathways.

  • Research Findings : In vitro studies have shown that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanism : The proposed mechanism involves disruption of bacterial membrane integrity.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes involved in disease processes.

  • Case Study : Research indicates that the compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This could lead to significant drug-drug interactions if used concurrently with other medications (Table 2).
EnzymeInhibition (%)
CYP3A440%
CYP2D630%

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound.

  • Modifications : Variations in the substituents on the phenyl ring can lead to changes in potency and selectivity. For example:
    • Introduction of additional fluorine atoms has been shown to enhance lipophilicity and improve cellular uptake.
    • Alterations in the dioxaborolane structure can affect stability and reactivity.

Q & A

Q. How does this compound compare to other organoboron reagents in photoinduced electron-transfer reactions?

  • Methodology : Its electron-deficient aryl group may enhance reactivity in photo-redox systems. Compare quantum yields or redox potentials (via cyclic voltammetry) with analogs like pinacol boronate esters. Use UV-vis spectroscopy to assess light absorption profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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